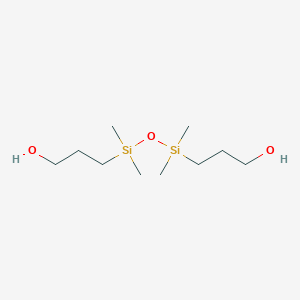

3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(propan-1-ol)

Descripción general

Descripción

3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol is a useful research compound. Its molecular formula is C10H26O3Si2 and its molecular weight is 250.48 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Monómero en la producción de polímeros de silicona

Este compuesto se utiliza como un monómero en la producción de polímeros de silicona . Los polímeros de silicona tienen una amplia gama de aplicaciones, incluyendo la producción de selladores, adhesivos, lubricantes, medicamentos, utensilios de cocina y aislamiento.

Precursor a otros compuestos organosilícicos

Sirve como precursor para preparar otros compuestos organosilícicos . Los compuestos organosilícicos se utilizan ampliamente en muchos campos, incluyendo la industria farmacéutica, la ciencia de los materiales y los polímeros.

Preparación de polímeros no acuosos

El compuesto se utiliza en la preparación de polímeros no acuosos . Esto es particularmente útil en situaciones donde el agua podría interferir con el proceso de polimerización o degradar el polímero resultante.

Reactivo de laboratorio

Mecanismo De Acción

Target of Action

It is known that this compound is a type of organosilicon compound, which are often used in the synthesis of polymers and other complex organic compounds .

Mode of Action

This compound contains reactive Si-H groups in its molecular structure . These groups can participate in hydrosilylation reactions, which involve the addition of Si-H across a carbon-carbon double bond . This allows the compound to act as a reducing agent in certain reactions .

Biochemical Pathways

It is known that organosilicon compounds like this one can be used in the synthesis of copolymers . These copolymers can have a wide range of applications, from materials science to biochemistry .

Pharmacokinetics

It is known that the compound is soluble in many organic solvents , which could potentially influence its bioavailability.

Result of Action

The result of the compound’s action largely depends on the specific reaction it is involved in . In general, it can be used to synthesize a variety of other compounds, including mono-functionalized siloxane derivatives and alkyl halides .

Action Environment

The action of this compound can be influenced by various environmental factors . For example, it is sensitive to moisture and reacts with aqueous base . Therefore, it is typically stored under inert gas and at low temperatures . Additionally, the compound’s reactivity can be influenced by the presence of catalysts .

Propiedades

IUPAC Name |

3-[[3-hydroxypropyl(dimethyl)silyl]oxy-dimethylsilyl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26O3Si2/c1-14(2,9-5-7-11)13-15(3,4)10-6-8-12/h11-12H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPWSRVEMSGMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCO)O[Si](C)(C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170899 | |

| Record name | 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18001-97-3 | |

| Record name | 3,3′-(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)bis[1-propanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18001-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018001973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-(1,1,3,3-tetramethyldisiloxane-1,3-diyl)dipropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What role does 1,3-bis(hydroxypropyl)tetramethyldisiloxane play in the synthesis of organometallic polymers described in the research?

A1: In the research paper "New Organometallic Polymers by Polycondensation of Ferrocene and Siloxane Derivatives" [], 1,3-bis(hydroxypropyl)tetramethyldisiloxane (HP0) acts as a monomer alongside 1,1'-di(chlorocarbonyl)ferrocene (CAFc) to create novel polyester polymers. The researchers aimed to synthesize and characterize a series of condensation polymers incorporating both ferrocene and siloxane units to study their combined properties.

Q2: How does the incorporation of 1,3-bis(hydroxypropyl)tetramethyldisiloxane into the polymer backbone influence the material's properties?

A2: While the paper doesn't directly compare the properties of polymers with and without HP0, it highlights that incorporating siloxane units generally aims to improve properties like flexibility, thermal stability, and solubility. [] The researchers investigated the synthesized polymers' thermal, mesomorphic, viscometric, and solubility behaviors, suggesting these properties are influenced by the presence of HP0 in the polymer structure.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-Carboxy-2-[[3-[4-(octadecanoylamino)phenyl]-3-oxopropanoyl]amino]phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B103018.png)

![Trisodium 4-hydroxy-3-[(2-sulfonatophenyl)azo]-5-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2,7-disulfonate](/img/structure/B103022.png)